molecular formula C8H16ClNO2 B8184210 ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride

ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B8184210
M. Wt: 193.67 g/mol
InChI Key: UVHFKZSBQNMVAK-UOERWJHTSA-N
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Description

Ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with a methyl group at the 3-position and an ethyl ester at the 2-position. The stereochemistry (2R,3S) is critical for its biological activity and synthetic applications, particularly in pharmaceuticals where enantiomeric purity dictates efficacy. This compound serves as a key intermediate in synthesizing bioactive molecules, including protease inhibitors and taxane derivatives .

Properties

IUPAC Name

ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-6(2)4-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHFKZSBQNMVAK-UOERWJHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCN1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](CCN1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of ethyl 3-methylpyrrolidine-2-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Chiral catalysts or chiral auxiliaries may be used to enhance enantioselectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and selectivity. It may act by inhibiting or activating enzymatic pathways, leading to various biological effects.

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine Derivatives

The substitution of pyrrolidine (5-membered ring) with piperidine (6-membered ring) alters steric and electronic properties. For example:

Compound Name Molecular Formula Molecular Weight CAS RN Key Features Price (Example)
Ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate·HCl C₉H₁₈ClNO₂ 207.70 Not explicitly listed 5-membered ring, 3-methyl, ethyl ester N/A
(2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate·HCl C₁₀H₂₀ClNO₂ 221.72 1255099-39-8 6-membered ring, 2-methyl, ethyl ester €847.40 (250 mg)

Key Differences :

  • Synthesis : Piperidine derivatives often require multi-step hydrogenation or cyclization, whereas pyrrolidines can be synthesized via shorter routes, such as reductive amination (e.g., ).

Substituent Variations in Pyrrolidine Derivatives

Substituent position and functional groups significantly impact physicochemical properties:

Compound Name Molecular Formula Molecular Weight CAS RN Substituents Application/Notes
Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate·HCl C₇H₁₂ClNO₃ 193.63 1844898-16-3 3-hydroxyl, methyl ester Intermediate for β-lactam antibiotics
(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate·HCl C₈H₁₆ClNO₂ 193.67 1260603-24-4 4-methyl, ethyl ester Unspecified pharmacological use
Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate·HCl C₁₁H₁₆ClNO₃ 245.70 257947-33-4 Amino, hydroxyl, phenyl group Taxane impurity (anticancer drugs)

Key Insights :

  • Hydroxyl vs. Methyl Groups : Hydroxyl-containing derivatives (e.g., CAS 1844898-16-3) exhibit higher polarity, affecting solubility and metabolic stability .
  • Amino and Phenyl Groups: The introduction of aromatic rings (e.g., CAS 257947-33-4) enhances interactions with hydrophobic enzyme pockets, making such compounds valuable in oncology .

Stereochemical and Ester Group Comparisons

Compound Name Molecular Formula Stereochemistry Ester Group Supplier Price (Example)
(2S,4R)-Ethyl 4-hydroxypyrrolidine-2-carboxylate·HCl C₈H₁₆ClNO₃ 2S,4R Ethyl £653.00 (250 mg)
(2R,3S)-Ethyl 3-methylpyrrolidine-2-carboxylate·HCl C₉H₁₈ClNO₂ 2R,3S Ethyl Not commercially listed
Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate·HCl C₇H₁₂ClNO₃ 2R,3R Methyl $326 (0.1 g)

Observations :

  • Stereochemistry : The 2R,3S configuration in the target compound may offer distinct binding affinities compared to 2S,4R or 2R,3R analogs, as seen in taxane syntheses .
  • Ester Groups : Ethyl esters generally confer higher lipophilicity than methyl esters, influencing membrane permeability and bioavailability .

Pharmacological Relevance

  • Anticancer Agents: Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate·HCl (CAS 257947-33-4) is a taxane intermediate, highlighting the role of stereochemistry in cytotoxicity .
  • Antibiotics : Hydroxypyrrolidine derivatives serve as precursors for β-lactamase inhibitors .

Biological Activity

Ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate; hydrochloride is a chiral compound with significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methodologies, and mechanisms of action.

Chemical Structure and Properties

  • Chemical Formula : C8_8H15_{15}NO2_2
  • Molecular Weight : 157.21 g/mol
  • CAS Number : 1932215-82-1
  • IUPAC Name : Ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate

The compound features a pyrrolidine ring with a carboxylate group at the 2-position and a methyl group at the 3-position, contributing to its biological activity due to the presence of stereocenters.

Antimicrobial Properties

Research indicates that ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate exhibits antimicrobial activity. The compound has been investigated for its efficacy against various bacterial strains and fungi, showcasing potential as a therapeutic agent in treating infections.

Anticancer Properties

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions. The mechanism involves modulation of pathways related to cell growth and apoptosis .

The biological activity of ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate is attributed to its interaction with various molecular targets:

  • Molecular Targets : The compound may interact with enzymes or receptors involved in critical biochemical pathways.
  • Pathways Involved : It influences neurotransmission, inflammation responses, and cellular proliferation pathways.

Synthesis Methodologies

Ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate can be synthesized using several methods, including palladium-catalyzed reactions that allow for the formation of multiple stereocenters in a single step. This approach enhances the yield and selectivity for desired stereoisomers .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of pyrrolidine compounds demonstrated that ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate had significant inhibition rates against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
  • Anticancer Activity : In vitro studies showed that this compound could reduce the viability of certain cancer cell lines by inducing apoptosis. The specific pathways affected include those related to cell cycle regulation and programmed cell death .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanismReference
AntimicrobialBacteria (Gram-positive)Enzyme inhibition
AnticancerCancer cell linesInduction of apoptosis

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